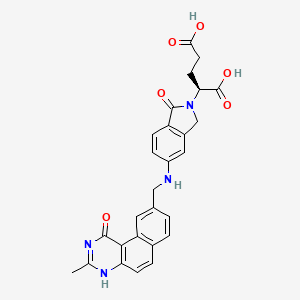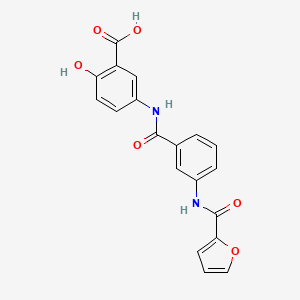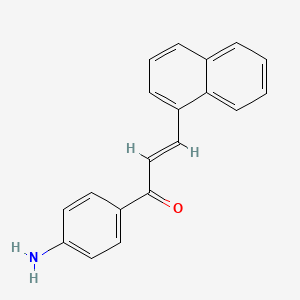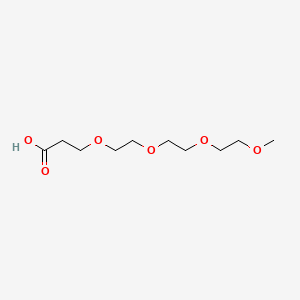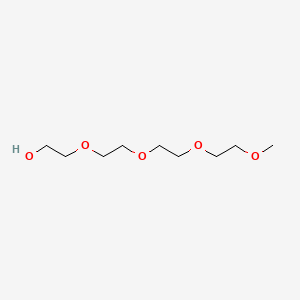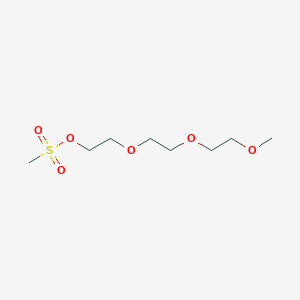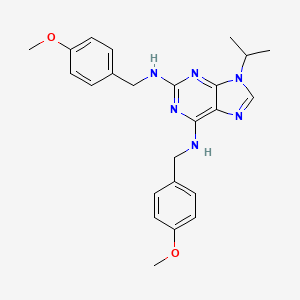
Myoseverin
Vue d'ensemble
Description
La myosévérine est une molécule qui se lie aux microtubules, identifiée à partir d'une bibliothèque de purines 2,6,9-trisubstituées. Elle est connue pour sa capacité à induire la fission réversible des myotubes multinucléés en fragments mononucléés. Ce composé a montré un potentiel pour promouvoir la synthèse de l'ADN et la prolifération cellulaire, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .
Applications De Recherche Scientifique
Myoseverin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study microtubule dynamics and the effects of microtubule-binding molecules on cellular processes.
Biology: this compound is used to investigate the mechanisms of cell differentiation and proliferation.
Medicine: this compound has potential as an anticancer agent due to its ability to inhibit microtubule assembly and arrest the cell cycle in mitosis.
Mécanisme D'action
Target of Action
Myoseverin is a microtubule-binding molecule . Its primary target is tubulin , a globular protein that is the main constituent of microtubules . Microtubules are dynamic filamentous cytoskeletal proteins that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Mode of Action
This compound directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton . This interaction results in the reversible fission of multinucleated myotubes into mononucleated fragments .
Biochemical Pathways
This compound affects the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes . This is consistent with the activation of pathways involved in wound healing and tissue regeneration .
Result of Action
The binding of this compound to tubulin and the subsequent disruption of the microtubule cytoskeleton lead to the fission of multinucleated myotubes into mononucleated fragments . This fission promotes DNA synthesis and cell proliferation after removal of the compound and transfer of the cells to fresh growth medium .
Analyse Biochimique
Biochemical Properties
Myoseverin plays a crucial role in biochemical reactions by binding to microtubules, which are dynamic filamentous cytoskeletal proteins composed of tubulin. This binding disrupts the normal assembly of microtubules, leading to the reversible fission of multinucleated myotubes into mononucleated fragments. This compound interacts with various enzymes, proteins, and other biomolecules, including tubulin, alpha-actinin, and desmin. These interactions are essential for its ability to modulate the cytoskeletal structure and promote cell proliferation and DNA synthesis after the removal of the compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In skeletal muscle cells, it induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. This process is accompanied by changes in the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, which are consistent with the activation of pathways involved in wound healing and tissue regeneration. Additionally, this compound-treated cardiac myocytes show disruptions of the striated Z-bands containing alpha-actinin and desmin, indicating its impact on sarcomeric organization .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to tubulin and inhibiting microtubule assembly. This inhibition interferes with normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M transition. This compound’s binding interactions with tubulin and other cytoskeletal proteins, such as alpha-actinin and desmin, are crucial for its ability to disrupt the cytoskeletal structure and promote cell proliferation. Additionally, this compound affects gene expression by modulating the transcription of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. Upon removal of the compound and transfer of the cells to fresh growth medium, the cells resume normal growth and differentiation. This compound’s stability and degradation in laboratory settings have not been extensively studied, but its reversible effects on cell proliferation and differentiation suggest that it is relatively stable and does not cause long-term damage to cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes the fission of multinucleated myotubes and cell proliferation without causing significant toxicity. At high doses, this compound may cause adverse effects, such as disruptions in sarcomeric organization and potential cytotoxicity. The threshold effects and toxic effects of this compound at high doses need to be further investigated in animal models to determine its safety and efficacy for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cytoskeletal dynamics and cell proliferation. It interacts with enzymes and cofactors involved in microtubule assembly and disassembly, such as tubulin and alpha-actinin. This compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its ability to modulate cytoskeletal structure and promote cell proliferation suggests that it may influence various metabolic pathways involved in cell growth and differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to tubulin and other cytoskeletal proteins, allowing it to localize to specific cellular compartments and exert its effects on microtubule assembly and disassembly. This compound’s localization and accumulation within cells are crucial for its ability to modulate cytoskeletal structure and promote cell proliferation .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the cytoskeleton, where it binds to tubulin and other cytoskeletal proteins. This localization is essential for its ability to disrupt microtubule assembly and promote the fission of multinucleated myotubes into mononucleated fragments. This compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Méthodes De Préparation
La myosévérine est synthétisée par une série de réactions chimiques impliquant des purines 2,6,9-trisubstituéesPar exemple, des substituants hydrophobes en position N9 se sont avérés être de puissants inhibiteurs de l'assemblage des microtubules . Les conditions réactionnelles comprennent souvent l'utilisation de réactifs et de solvants spécifiques pour faciliter les transformations chimiques souhaitées. Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces voies de synthèse tout en garantissant la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
La myosévérine subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les nucléophiles et les électrophiles.
Hydrolyse : Cette réaction implique la rupture de liaisons chimiques par l'ajout d'eau. Des conditions acides ou basiques sont souvent utilisées pour faciliter l'hydrolyse.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la myosévérine peut entraîner la formation de dérivés oxydés, tandis que les réactions de substitution peuvent produire divers dérivés de purine substitués .
Applications de la recherche scientifique
La myosévérine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme un outil pour étudier la dynamique des microtubules et les effets des molécules qui se lient aux microtubules sur les processus cellulaires.
Biologie : La myosévérine est utilisée pour étudier les mécanismes de la différenciation et de la prolifération cellulaires.
Médecine : La myosévérine a un potentiel comme agent anticancéreux en raison de sa capacité à inhiber l'assemblage des microtubules et à arrêter le cycle cellulaire en mitose.
Mécanisme d'action
La myosévérine exerce ses effets en se liant aux microtubules et en induisant leur désassemblage. Cela perturbe l'assemblage normal du fuseau mitotique et arrête le cycle cellulaire à la transition G2/M. Le composé affecte l'expression de divers gènes impliqués dans la signalisation des facteurs de croissance, l'immunomodulation, le remodelage de la matrice extracellulaire et la réponse au stress. Ces effets sont cohérents avec l'activation de voies impliquées dans la cicatrisation des plaies et la régénération tissulaire .
Comparaison Avec Des Composés Similaires
La myosévérine est unique en sa capacité à induire la fission réversible des myotubes multinucléés en fragments mononucléés. Des composés similaires comprennent :
Nocodazole : Un agent de désassemblage des microtubules qui induit également le désassemblage des myotubes.
Colchicine : Une autre molécule qui se lie aux microtubules et perturbe la dynamique des microtubules.
Taxanes : Une classe de composés qui stabilisent les microtubules et empêchent leur désassemblage, conduisant à l'arrêt du cycle cellulaire.
Comparée à ces composés, la myosévérine a montré une cytotoxicité plus faible, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Propriétés
IUPAC Name |
2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOTQWQVPRTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267402-71-1 | |
| Record name | Myoseverin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



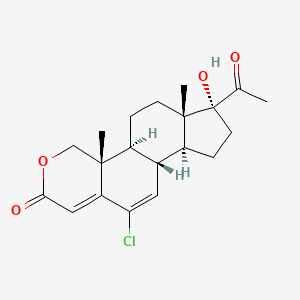

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)
